4-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine
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Overview
Description
4-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a pyrimidine core substituted with a pyrazolyl group and a piperazinyl group attached to a fluorophenyl moiety. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development and other scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions.
Introduction of the pyrazolyl group: This step often involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Attachment of the piperazinyl group: This is typically done through nucleophilic substitution reactions, where the piperazine ring is introduced using suitable halogenated intermediates.
Incorporation of the fluorophenyl moiety: This can be achieved through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using fluorophenyl boronic acids or esters.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to modify the substituents on the pyrimidine or pyrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenated intermediates, nucleophiles, or electrophiles under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
4-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. This compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes such as apoptosis and inflammation .
Comparison with Similar Compounds
Similar Compounds
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: A similar compound with a triazine core, known for its inhibitory effects on nucleoside transporters.
Ethyl 4-(4-substituted phenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate: Another pyrimidine derivative with potential anti-inflammatory and neuroprotective properties.
Uniqueness
4-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine stands out due to its unique combination of a pyrimidine core with both pyrazolyl and piperazinyl substituents, which confer distinct biological activities and chemical reactivity. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse pharmacological effects.
Properties
IUPAC Name |
4-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-6-pyrazol-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6/c19-16-4-1-3-15(11-16)13-23-7-9-24(10-8-23)17-12-18(21-14-20-17)25-6-2-5-22-25/h1-6,11-12,14H,7-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYVBOHCONSYGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)C3=NC=NC(=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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